molecular formula C9H9BrO2 B2905934 2-(4-Bromo-2-methylphenyl)acetic acid CAS No. 853796-39-1

2-(4-Bromo-2-methylphenyl)acetic acid

Cat. No. B2905934
CAS RN: 853796-39-1
M. Wt: 229.073
InChI Key: PGVPTRWRGZKMDA-UHFFFAOYSA-N
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Description

  • Storage Temperature : Sealed in a dry environment at room temperature

Molecular Structure Analysis

The molecular structure of 2-(4-Bromo-2-methylphenyl)acetic acid consists of a phenyl ring with a bromine substituent at the para position and an acetic acid functional group. The compound’s 1H-NMR and 13C-NMR spectra provide insights into its structural features .


Physical And Chemical Properties Analysis

  • Stability : Stable under recommended storage conditions .

Scientific Research Applications

Organic Synthesis

This compound is valuable in organic synthesis, particularly in the formation of C-C bonds . It can be used in reactions such as the Malonic Ester Synthesis , where it may act as a precursor for the synthesis of more complex organic compounds .

Analytical Methods

In analytical chemistry, 2-(4-Bromo-2-methylphenyl)acetic acid can be used as a standard or reference compound in various chromatographic methods, including HPLC, LC-MS, and UPLC . These techniques are essential for the qualitative and quantitative analysis of chemical substances.

Pharmaceutical Research

This compound finds applications in pharmaceutical research as an organic building block . It can be used to synthesize various benzene compounds that are crucial in drug development and medicinal chemistry .

Biochemistry Research

The compound can be used in biochemistry research to study enzyme-catalyzed reactions and metabolic pathways . It may serve as a substrate or inhibitor in enzymatic assays to understand the biochemical role of certain enzymes .

Environmental Science

2-(4-Bromo-2-methylphenyl)acetic acid can be studied for its environmental impact, particularly its behavior in water and soil . Research can focus on its degradation , bioaccumulation , and potential as an environmental pollutant .

Industrial Applications

While specific industrial applications are not detailed in the search results, compounds like 2-(4-Bromo-2-methylphenyl)acetic acid are often used in the synthesis of dyes, resins, and other industrial chemicals . Its role in these processes can be critical for manufacturing and quality control .

Safety and Hazards

  • Precautionary Measures : Handle with care. Avoid inhalation, ingestion, and contact with skin and eyes. Use appropriate protective equipment .

Mechanism of Action

Target of Action

Similar compounds have been known to interact with enzymes such as collagenase and elastase . These enzymes play a crucial role in the breakdown of collagen and elastin, respectively, which are key structural proteins in the body.

Mode of Action

It’s known that benzylic halides typically react via an sn1 or sn2 pathway, depending on their degree of substitution . The compound may interact with its targets through similar mechanisms, leading to changes in the activity of the target enzymes.

Action Environment

The action, efficacy, and stability of 2-(4-Bromo-2-methylphenyl)acetic acid can be influenced by various environmental factors. These may include pH, temperature, and the presence of other compounds. For instance, the compound is recommended to be stored in a dry room at normal temperature , suggesting that moisture and temperature could affect its stability.

properties

IUPAC Name

2-(4-bromo-2-methylphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-6-4-8(10)3-2-7(6)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGVPTRWRGZKMDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

853796-39-1
Record name 2-(4-bromo-2-methylphenyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 16A (12 g, 56.8 mmol) in CCl4 (200 mL), acetonitrile (200 mL) and water (300 mL) at rt was added ruthenium (III) chloride hydrate (1.474 g, 7.11 mmol) and sodium periodate (48.6 g, 227 mmol). The suspension was stirred vigorously for 5.0 h. The solvent was removed under vacuum. The residue was filtered though wet CELITE®, washed with EtOAc. The mixture was further extracted with EtOAc (3×400 mL). The volume of organic layers was reduced to ca 500 mL, washed with sat. sodium sulfite/with conc. HCl (pH ca 2-3). The organic layer was dried over sodium sulfate and concentrated. After evaporation of solvent, 16B (11.47 g, 50.1 mmol, 88% yield) was obtained as a white solid. 1H NMR (400 MHz, CDCl3) δ ppm 2.27 (s, 3H) 3.60 (s, 2H) 7.04 (d, J=7.91 Hz, 1H) 7.28 (dd, J=8.13, 1.98 Hz, 1H) 7.32 (s, 1H).
Name
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
48.6 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1.474 g
Type
catalyst
Reaction Step One
Name
Yield
88%

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